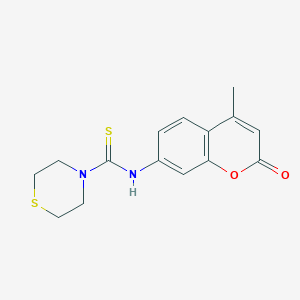![molecular formula C27H22N2O3 B4575442 N,N'-[(3-phenoxyphenyl)methylene]dibenzamide](/img/structure/B4575442.png)
N,N'-[(3-phenoxyphenyl)methylene]dibenzamide
Übersicht
Beschreibung
N,N'-[(3-phenoxyphenyl)methylene]dibenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BML-210, and it belongs to the class of benzamide derivatives.
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Characterization
In the study of novel aromatic polyimides, diamines were synthesized and polymerized with various anhydrides to create polymers with high solubility in organic solvents and significant thermal stability. These polymers' degradation temperatures ranged from 240°C to 550°C, and their glass transition temperatures (Tg) varied from 168°C to 254°C, indicating their potential for high-performance applications (Butt et al., 2005).
Molecular Characterization and Nonlinear Optical Properties
Research on hydrazones, which share a structural motif with N,N'-[(3-phenoxyphenyl)methylene]dibenzamide, revealed their third-order nonlinear optical properties. These compounds exhibited two-photon absorption at 532 nm, suggesting their potential use in optical device applications like optical limiters and switches (Naseema et al., 2010).
Catalysis and Material Science
Zirconium complexes of amine-bis(phenolate) ligands were investigated for their catalytic performance in 1-hexene polymerization. Structural modifications to the ligands resulted in a wide range of catalyst reactivities, demonstrating the impact of molecular structure on catalytic efficiency (Tshuva et al., 2001).
Environmental Science and Photocatalysis
The photocatalytic degradation of environmental pollutants like propyzamide was enhanced by using TiO2-loaded adsorbents. This approach concentrated low-concentration substrates on the adsorbent's surface, boosting the rate of mineralization and reducing intermediate concentrations (Torimoto et al., 1996).
Antioxidant Research
Studies on sterically hindered phenols related to this compound demonstrated potential antioxidant activities. These compounds were synthesized and their hydrogen bonding capabilities were explored, indicating their use as antioxidants (Storozhok et al., 2013).
Eigenschaften
IUPAC Name |
N-[benzamido-(3-phenoxyphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O3/c30-26(20-11-4-1-5-12-20)28-25(29-27(31)21-13-6-2-7-14-21)22-15-10-18-24(19-22)32-23-16-8-3-9-17-23/h1-19,25H,(H,28,30)(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJGGWLCQXVGMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(C2=CC(=CC=C2)OC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-methyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B4575363.png)
![5-bromo-N'-{5-bromo-2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}-2-hydroxybenzohydrazide](/img/structure/B4575371.png)



![N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-4-isopropyl-N-methylbenzenesulfonamide](/img/structure/B4575399.png)

![methyl 4-({[2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}methyl)benzoate](/img/structure/B4575412.png)
![5-(1-naphthyl)-1-(tetrahydro-2-furanylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4575414.png)
![3-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4575426.png)


![3,5-bis{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-isothiazolecarbonitrile](/img/structure/B4575453.png)
![N-[1-{[(4-chlorophenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B4575456.png)
